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Compound of Interest

Compound Name: alpha,beta-Trehalose

Cat. No.: B3145908 Get Quote

Technical Support Center: Stability of Trehalose
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information, troubleshooting guides, and frequently asked

questions regarding the stability of trehalose under various pH and temperature conditions.

While the query specified alpha,beta-trehalose (neotrehalose), the vast majority of scientific

literature and commercial applications refer to alpha,alpha-trehalose, the naturally occurring

isomer, commonly just called trehalose. The information herein pertains to this common form

due to the scarcity of data on its stereoisomers.

Frequently Asked Questions (FAQs)
Q1: How stable is trehalose in acidic aqueous solutions?

A1: Trehalose exhibits exceptional stability in acidic conditions due to its α,α-1,1 glycosidic

bond.[1][2] It is significantly more resistant to acid hydrolysis than other non-reducing

disaccharides like sucrose.[2][3] For instance, after one hour in a solution at pH 3.5, over 99%

of trehalose remains intact, whereas sucrose would be almost completely hydrolyzed under the

same conditions.[1] While acid catalysis of hydrolysis does occur at very low pH, trehalose is

generally considered stable for formulation purposes in the pH range of 3.5 to 7.[4]

Q2: What is the stability of trehalose in neutral to alkaline solutions?
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A2: Trehalose maintains high stability in neutral and alkaline solutions. Studies have shown

that the rate of hydrolysis for trehalose does not significantly change in the pH range of 7 to 12.

[5][6] This makes it a suitable excipient for a wide range of formulations, including those with

neutral or slightly alkaline pH.

Q3: How does temperature affect the stability of trehalose in solution and in its solid state?

A3: In its solid, amorphous state, trehalose is exceptionally stable at high temperatures due to

its high glass transition temperature (Tg), which is between 110°C and 120°C, the highest

among disaccharides.[1][3] This property allows for lyophilized formulations containing

trehalose to be stored at higher temperatures without compromising stability.[1] In aqueous

solutions, trehalose is also very stable at elevated temperatures, even under acidic conditions.

[2] For example, 4% aqueous trehalose solutions show resistance to degradation at 100°C for

24 hours between pH 3.5 and 10.[4]

Q4: What are the primary degradation products of trehalose?

A4: The primary degradation pathway for trehalose is hydrolysis of the glycosidic bond, which

yields two molecules of glucose.[7][8] This process is extremely slow without a catalyst; the

spontaneous hydrolysis of trehalose at 25°C has a half-life estimated at 6.6 million years.[5][6]

In biological systems, this breakdown is catalyzed by the enzyme trehalase.[7][9]

Q5: Can trehalose undergo Maillard reactions?

A5: No, trehalose is a non-reducing sugar and is unreactive with amines, amino acids, and

proteins, meaning it does not undergo Maillard browning reactions.[4] This is a significant

advantage over reducing sugars and even sucrose, which can hydrolyze to form reducing

sugars, especially in acidic conditions, leading to browning.[10][11]

Troubleshooting Guide
Issue 1: I am observing degradation of my active pharmaceutical ingredient (API) in a trehalose

formulation at low pH. Is the trehalose causing this?

Troubleshooting Steps:
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Verify pH: Ensure the pH of your formulation is within the optimal stability range for trehalose

(pH 3.5-10).[4]

Assess API Stability: Trehalose itself is highly stable at low pH.[1] It is more likely that your

API is inherently unstable at the tested pH. Review the pH-stability profile of your API

independently.

Consider Other Excipients: Evaluate if other components in your formulation could be

contributing to the degradation.

Sucrose Comparison: If you were previously using sucrose, remember that it hydrolyzes at

low pH, which could affect the formulation's microenvironment. Trehalose's stability avoids

this issue.[1][12]

Issue 2: My lyophilized product containing trehalose shows instability during storage.

Troubleshooting Steps:

Check for Crystallization: Trehalose crystallization can occur, particularly with very fast

cooling rates during lyophilization (>100°C/min), which can lead to protein aggregation.[13]

Slower cooling rates (≤1°C/min) help maintain trehalose in its more stable, amorphous state.

[13]

Analyze Glass Transition Temperature (Tg): Ensure your storage temperature is at least

50°C below the Tg of the amorphous matrix to prevent molecular mobility.[1] The Tg of

trehalose is the highest among disaccharides, which is a key advantage.[1][3]

Moisture Content: High residual moisture can lower the Tg of the formulation, potentially

leading to instability. Ensure your lyophilization cycle is optimized to achieve a low moisture

content.

Data on Trehalose Stability
Table 1: Hydrolysis of Disaccharides
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Disaccharide Glycosidic Bond
Half-life at 25°C
(uncatalyzed)

Activation Energy
for Acid Hydrolysis
(kJ/mol)

Trehalose α,α-1,1 6.6 x 10⁶ years[5][6] 168.2[11]

Sucrose α,β-1,2 440 years[5][6] 99 - 110[11][12]

Table 2: Stability of Trehalose in Solution at 100°C for 24 hours

pH Range Stability

3.5 - 10 Resistant to degradation[4]

Experimental Protocols
Protocol: Assessing Trehalose Stability by Monitoring
Hydrolysis
This protocol outlines a general method to assess the stability of trehalose in an aqueous

solution under specific pH and temperature conditions by measuring the formation of its

hydrolysis product, glucose.

1. Materials and Reagents:

Trehalose dihydrate

Buffers of desired pH (e.g., citrate for acidic, phosphate for neutral, carbonate for alkaline)

High-purity water

Heating apparatus (e.g., water bath, incubator)

pH meter

Analytical method for glucose quantification (e.g., HPLC with refractive index detection,

enzymatic glucose assay kit)
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2. Solution Preparation:

Prepare buffer solutions at the desired pH values.

Dissolve a known concentration of trehalose (e.g., 10% w/v) in each buffer.

Verify the final pH of each solution and adjust if necessary.

Prepare a trehalose solution in high-purity water as a control.

3. Incubation:

Aliquot the trehalose solutions into sealed, inert vials.

Place the vials in a heating apparatus set to the desired temperature (e.g., 60°C, 80°C).

At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

Immediately cool the removed vials to room temperature to stop any further reaction.

4. Analysis:

For each time point and condition, quantify the amount of glucose formed using a validated

analytical method.

The concentration of trehalose can be determined by subtracting the amount of hydrolyzed

trehalose (calculated from the glucose concentration) from the initial concentration.

5. Data Interpretation:

Plot the concentration of trehalose remaining versus time for each pH and temperature

condition.

Calculate the rate of hydrolysis. A lower rate indicates higher stability.
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Caption: Workflow for a trehalose stability study.
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Caption: Factors influencing trehalose stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Trehalose: A Powerful Excipient in the Formulation Toolbox [drug-dev.com]

2. Trehalose - Wikipedia [en.wikipedia.org]

3. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

4. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and
Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]

5. Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water,
and the Catalytic Proficiencies of Invertase and Trehalas - PMC [pmc.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. Elucidation of bacterial trehalose-degrading trehalase and trehalose phosphorylase:
physiological significance and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

8. PathWhiz [pathbank.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3145908?utm_src=pdf-body-img
https://www.benchchem.com/product/b3145908?utm_src=pdf-custom-synthesis
https://drug-dev.com/trehalose-a-powerful-excipient-in-the-formulation-toolbox/
https://en.wikipedia.org/wiki/Trehalose
https://pmc.ncbi.nlm.nih.gov/articles/PMC2708026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664835/
https://pubs.acs.org/doi/10.1021/ja802206s
https://pmc.ncbi.nlm.nih.gov/articles/PMC10969515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10969515/
https://pathbank.org/pathwhiz/pathways/PW000169
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3145908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Dietary Trehalose as a Bioactive Nutrient - PMC [pmc.ncbi.nlm.nih.gov]

10. Stability of trehalose, sucrose and glucose to nonenzymatic browning in model systems
[agris.fao.org]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. Protein Aggregation in Frozen Trehalose Formulations: Effects of Composition, Cooling
Rate, and Storage Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [stability of alpha,beta-trehalose under different pH and
temperature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3145908#stability-of-alpha-beta-trehalose-under-
different-ph-and-temperature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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